molecular formula C14H18F3N3O2 B5560487 (1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol

(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol

Cat. No. B5560487
M. Wt: 317.31 g/mol
InChI Key: YBLVRULUSQRQQS-MNOVXSKESA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol often involves complex processes aimed at achieving specific molecular configurations for desired properties. Similar compounds have been synthesized for their potent antibacterial activity, involving specific configurations at key molecular sites (Odagiri et al., 2013). These syntheses are tailored to target certain pathogens and are designed to improve efficacy and reduce toxicity.

Molecular Structure Analysis

The molecular structure of such compounds is critical to their function and effectiveness. Studies on related compounds have shown significant chemical and structural differences that are key to their function (Zanatta et al., 2008). NMR and X-ray crystallography are often used to elucidate these structures, providing insights into their molecular behavior.

Chemical Reactions and Properties

Compounds with similar structures to (1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol have been shown to exhibit various chemical reactions and properties, including antimicrobial activities (Alam et al., 2016). These properties are often determined by specific functional groups and molecular structures.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. Research on analogous compounds has highlighted the importance of these properties in determining their suitability for different applications (Filichev & Pedersen, 2001).

Chemical Properties Analysis

The chemical properties, including reactivity, pharmacological activity, and interaction with biological systems, are crucial for the potential use of these compounds in various fields. Studies have explored these properties in depth to understand and optimize their potential applications (Echalier et al., 2008).

Scientific Research Applications

Antibacterial Activity

Novel compounds with structures related to the one have been designed, synthesized, and evaluated for their antibacterial activity against respiratory pathogens. These compounds have shown potent in vitro antibacterial activity against a range of pathogens, including gram-positive and gram-negative bacteria, as well as atypical strains and multidrug-resistant bacteria. Their efficacy in vivo against experimental murine pneumonia models indicates their potential as therapeutic agents for respiratory tract infections (Odagiri et al., 2013).

Synthesis of Bis-Spiropyrrolidines

Research into enantiodivergent synthesis has yielded bis-spiropyrrolidines through sequential interrupted and completed (3 + 2) cycloadditions. This synthesis pathway highlights the versatility of related compounds in creating densely substituted homochiral compounds, which have significant potential in medicinal chemistry due to their rigid structures (Conde et al., 2015).

Antiviral Agents

Some derivatives have been studied for their role as potent noncompetitive allosteric antagonists of the CCR5 receptor, showing significant antiviral effects against HIV-1. This research demonstrates the potential of related compounds in developing new therapies for HIV, leveraging their ability to block CCR5 receptor-mediated viral entry (Watson et al., 2005).

Novel Heterocyclic Compounds

The exploration of synthetic pathways has led to the creation of novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science. These compounds are synthesized through reactions involving related structures, highlighting their utility as precursors in organic synthesis (Koza et al., 2009).

Analgesic and Gastrointestinal Effects

Research on biased mu opioid receptor agonists, such as TRV130 (oliceridine), which shares structural similarities with the compound , has shown that these agents can produce therapeutic analgesic effects with reduced adverse effects. This indicates the potential for developing new pain management therapies with improved safety profiles (Altarifi et al., 2017).

properties

IUPAC Name

(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2/c1-22-11-8-10(21)13(11)3-6-20(7-4-13)12-18-5-2-9(19-12)14(15,16)17/h2,5,10-11,21H,3-4,6-8H2,1H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLVRULUSQRQQS-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C12CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](C12CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol

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